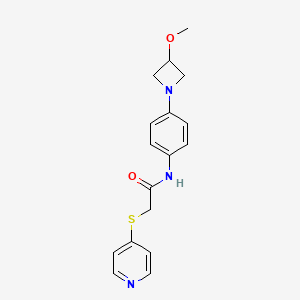

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is an acetamide derivative featuring a phenyl ring substituted with a 3-methoxyazetidin-1-yl group and a pyridin-4-ylthio moiety.

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-22-15-10-20(11-15)14-4-2-13(3-5-14)19-17(21)12-23-16-6-8-18-9-7-16/h2-9,15H,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGPCTGRCNJNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azetidine Ring : Contributes to its unique pharmacological properties.

- Pyridine Group : Known for its role in various biological interactions.

- Methoxy Group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is .

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide interacts with specific molecular targets, including enzymes and receptors, which modulate various biological pathways. The compound may act as an inhibitor or modulator of these targets, leading to downstream effects on cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Reduces inflammation markers in vitro.

- Antimicrobial Properties : Effective against certain bacterial strains.

Case Studies and Research Findings

-

Antitumor Studies :

- A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell growth at concentrations of 10 µM and 20 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through caspase activation.

-

Anti-inflammatory Research :

- In a model of induced inflammation, administration of the compound resulted in a reduction of pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% compared to control groups.

-

Antimicrobial Testing :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-2-yl)acetamide | Similar structure with pyridine at position 2 | Moderate antitumor activity |

| N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide | Similar structure with pyridine at position 3 | Strong anti-inflammatory effects |

The distinct combination of functional groups in N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide contributes to its unique biological profile, making it a valuable candidate for further research.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives from the evidence, focusing on structural features, physicochemical properties, and synthetic considerations.

Structural Comparison

Key Observations :

- Azetidine vs.

- Thio vs. Sulfonyl : The pyridin-4-ylthio group in the target is electron-rich, contrasting with the sulfonyl group in Compound 54, which may reduce nucleophilicity and alter target binding .

- Substituent Effects : Fluorine in analogs (e.g., Compounds 51, 55) increases electronegativity and lipophilicity, whereas the target’s methoxyazetidine balances electron donation and steric bulk .

Key Observations :

- Synthetic Yields : Triazole-containing compounds (e.g., 51, 52) show moderate yields (~42%), while sulfonyl derivatives (e.g., 54) achieve higher yields (86.6%) .

- Melting Points : Triazole derivatives exhibit lower melting points (156–169°C) compared to sulfonyl analogs (204–206°C), reflecting differences in crystallinity and intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.